molecular formula C13H14ClF2NO B2631197 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone CAS No. 2327246-27-3

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone

Cat. No. B2631197
CAS RN: 2327246-27-3
M. Wt: 273.71
InChI Key: HFKGQFRTTYXHSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone, also known as CDP or DFP-CP 47,497, is a synthetic cannabinoid that is commonly used in scientific research. It was first synthesized in the 1990s and has since become a popular research tool due to its ability to bind to the cannabinoid receptors in the brain.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone involves binding to the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system plays a critical role in regulating a variety of physiological processes, including pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects
2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase the release of dopamine, a neurotransmitter that is involved in the reward pathway in the brain. It has also been shown to decrease the release of GABA, a neurotransmitter that is involved in inhibiting the activity of other neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone in lab experiments is its ability to selectively bind to the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation of using 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone. One area of interest is its potential as a therapeutic agent for a variety of conditions, including pain, anxiety, and depression. Another area of interest is its potential as a tool for studying the endocannabinoid system and its role in a variety of physiological processes. Finally, there is also interest in developing new synthetic cannabinoids that are more selective and have fewer off-target effects than 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone.

Synthesis Methods

The synthesis of 2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone involves a multi-step process that begins with the reaction of 4-chlorobenzyl chloride with 4,4-difluoropiperidine to form 2-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanol. This intermediate is then oxidized using a variety of reagents to form the final product, 2-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone.

Scientific Research Applications

2-(4-Chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone is primarily used in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids on the brain. It has been shown to bind to both CB1 and CB2 receptors, which are involved in a variety of physiological processes including pain perception, appetite, and mood regulation.

properties

IUPAC Name

2-(4-chlorophenyl)-1-(4,4-difluoropiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF2NO/c14-11-3-1-10(2-4-11)9-12(18)17-7-5-13(15,16)6-8-17/h1-4H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKGQFRTTYXHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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